molecular formula C22H38ClNO5 B014508 8-(Diethylamino)octyl 3,4,5-trimethoxybenzoate hydrochloride CAS No. 53464-72-5

8-(Diethylamino)octyl 3,4,5-trimethoxybenzoate hydrochloride

Cat. No. B014508
CAS RN: 53464-72-5
M. Wt: 432 g/mol
InChI Key: KFJZVXKPPQIYCG-UHFFFAOYSA-N
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Scientific Research Applications

Inhibition of Calcium Mobilization

TMB-8 hydrochloride: is known to inhibit the mobilization of calcium from intracellular stores . This property makes it a valuable tool in studying the role of calcium in various cellular processes, such as muscle contraction, neurotransmitter release, and cell death. By preventing calcium release, researchers can dissect the pathways that rely on calcium signaling.

Modulation of Iodide Transport

Research has shown that TMB-8 hydrochloride can alter iodide transport in rat thyroid cells . It inhibits iodide uptake by approximately 40% without affecting efflux. At higher concentrations, it also increases efflux. This dual effect on iodide transport is significant for understanding thyroid function and could be relevant in thyroid disorder studies.

Pharmacological Tool in Hepatitis C Research

TMB-8 hydrochloride: serves as a pharmacologically active inhibitor in the life cycle of the hepatitis C virus . Its ability to modulate calcium levels within cells can affect virus replication and assembly, providing a potential avenue for therapeutic intervention.

Study of α-1 Adrenergic Receptor Function

The compound has been used to study the function of α-1 adrenergic receptors in cells . By inhibiting calcium mobilization, TMB-8 hydrochloride helps in understanding how these receptors regulate various physiological responses, including vasoconstriction and cardiac contractility.

Investigation of Extracellular Calcium Influx

TMB-8 hydrochloride: has been shown to increase cytosolic free calcium levels in a dose-dependent manner . This effect is reduced in calcium-free buffer, indicating a dependency on extracellular calcium influx. This application is crucial for studies on calcium homeostasis and the mechanisms of calcium entry into cells.

Biological Probe Characterization

Due to its multiple effects on cellular functions, TMB-8 hydrochloride is often characterized in different cell systems before being used as a biological probe . Understanding its behavior in various cellular environments is essential for accurate interpretation of experimental results.

Safety and Hazards

properties

IUPAC Name

8-(diethylamino)octyl 3,4,5-trimethoxybenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37NO5.ClH/c1-6-23(7-2)14-12-10-8-9-11-13-15-28-22(24)18-16-19(25-3)21(27-5)20(17-18)26-4;/h16-17H,6-15H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJZVXKPPQIYCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCCCCCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Diethylamino)octyl 3,4,5-trimethoxybenzoate hydrochloride

CAS RN

53464-72-5
Record name Benzoic acid, 3,4,5-trimethoxy-, 8-(diethylamino)octyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53464-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 53464-72-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379318
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl[8-(3,4,5-trimethoxybenzoyloxy)octyl]ammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.232
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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